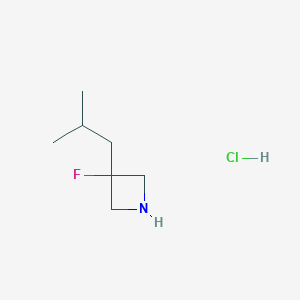

3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride

説明

特性

IUPAC Name |

3-fluoro-3-(2-methylpropyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN.ClH/c1-6(2)3-7(8)4-9-5-7;/h6,9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAXUKOBUNWJPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride chemical properties

This guide serves as a technical monograph for 3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride , a specialized fluorinated building block used in modern medicinal chemistry.

Core Identity & Strategic Utility in Drug Design

Executive Summary

3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride (also known as 3-Fluoro-3-isobutylazetidine HCl ) is a disubstituted saturated heterocycle. It is primarily utilized as a bioisostere for cyclic amines (such as pyrrolidine or piperidine) to modulate physicochemical properties without significantly increasing molecular weight.

The strategic introduction of the fluorine atom at the C3 position serves two critical functions:

-

pKa Modulation: The electronegative fluorine inductively withdraws electron density from the azetidine nitrogen, lowering its pKa (typically from ~11.3 to ~8.5–9.0). This reduces lysosomal trapping and improves oral bioavailability.

-

Metabolic Blocking: The C3 position of azetidine is a common site for oxidative metabolism (CYP450-mediated hydroxylation). Disubstitution (Fluorine + Isobutyl) effectively blocks this metabolic "soft spot," extending the half-life of the parent drug.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride |

| Common Name | 3-Fluoro-3-isobutylazetidine HCl |

| CAS Registry Number | 2098153-79-6 (Referenced from catalog sources) |

| Molecular Formula | C₇H₁₄FN · HCl |

| Molecular Weight | 167.65 g/mol (Salt) / 131.19 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in DCM. |

| Hygroscopicity | Hygroscopic; store under inert atmosphere (Ar/N₂). |

Estimated Physicochemical Parameters

-

pKa (Conjugate Acid): ~8.5 – 9.2 (Predicted based on 3-fluoroazetidine class).

-

LogP (Free Base): ~1.2 (Isobutyl group adds lipophilicity compared to parent 3-fluoroazetidine).

-

Topological Polar Surface Area (TPSA): 12.03 Ų (Free base).

Structural Analysis: The "Butterfly" Effect

The azetidine ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain.

-

Geminal Disubstitution: The presence of both a fluorine and an isobutyl group at C3 creates a gem-disubstituted effect. This reinforces the ring pucker, often locking the conformation more rigidly than mono-substituted analogs.

-

Dipole Orientation: The C–F bond creates a strong dipole that can influence the binding vector of the nitrogen lone pair, often altering the interaction with target protein active sites compared to a non-fluorinated alkyl group.

Synthetic Methodology

The synthesis of 3-fluoro-3-alkylazetidines is challenging due to the strain of the four-membered ring. The most robust route proceeds via a 3-azetidinone intermediate, utilizing a Grignard addition followed by Deoxofluorination.

Workflow Diagram (Graphviz)

Caption: Step-wise synthetic pathway from N-Boc-3-azetidinone to the target hydrochloride salt.

Detailed Protocol

Step 1: Grignard Addition (Formation of Tertiary Alcohol)

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen.

-

Reagents: Dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF (0.5 M). Cool to -78°C.[1]

-

Addition: Add Isobutylmagnesium bromide (1.2 eq, 2.0 M in ether) dropwise over 30 minutes. The low temperature is critical to prevent ring opening.

-

Workup: Stir for 2 hours at -78°C. Quench with saturated NH₄Cl solution. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

-

Result: N-Boc-3-hydroxy-3-isobutylazetidine (Oil/Solid).

Step 2: Deoxofluorination (The Critical Step) Caution: DAST (Diethylaminosulfur trifluoride) can be explosive. Use Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) for better thermal stability if available.

-

Reaction: Dissolve the tertiary alcohol (from Step 1) in anhydrous DCM under N₂. Cool to -78°C.[1]

-

Fluorination: Add DAST (1.5 eq) dropwise.

-

Progression: Allow the mixture to warm to Room Temperature (RT) slowly overnight.

-

Quench: Pour carefully into saturated NaHCO₃ (gas evolution!). Extract with DCM.

-

Purification: Flash chromatography (Hexane/EtOAc) is usually required to separate the elimination product (alkene) from the desired fluoride.

Step 3: Deprotection & Salt Formation

-

Deprotection: Dissolve the N-Boc-fluoride intermediate in 1,4-Dioxane.

-

Acidification: Add 4M HCl in Dioxane (5.0 eq). Stir at RT for 2–4 hours until TLC shows consumption of starting material.

-

Isolation: Concentrate the solvent. Triturate the residue with diethyl ether or MTBE to precipitate the hydrochloride salt.

-

Yield: Filter and dry the white solid.

Applications in Drug Discovery (SAR Logic)

This building block is used when a medicinal chemist encounters specific issues with a lead compound containing a secondary amine.

Decision Logic for Implementation

Caption: Rational design logic for substituting standard amines with 3-fluoro-3-alkylazetidines.

Case Study Context: In programs targeting CNS (Central Nervous System) disorders, reducing the Topological Polar Surface Area (TPSA) and Basicity is crucial for Blood-Brain Barrier (BBB) penetration. The 3-fluoro-3-isobutylazetidine motif offers a lipophilic, lower-pKa amine that maintains the vector of the nitrogen lone pair while shedding the high basicity of a standard piperidine or pyrrolidine.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Signal Word: Warning

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at -20°C (Freezer). The hydrochloride salt is hygroscopic; keep the vial tightly sealed and preferably under Argon.

-

Incompatibility: Strong oxidizing agents and strong bases (will liberate the free amine which is volatile).

References

-

Chemical Identification & Catalog Data

- Source: Leyan / ChemSRC D

-

Entry:

-

Synthetic Methodology (Class Reference)

-

Title: Synthesis of 3,3-disubstituted azetidines via 3-azetidinone.[1]

- Source:Journal of Organic Chemistry / Patent CN105384673B (Methodology for 3-fluoroazetidine deriv

- Context: Describes the Grignard/DAST route for 3-fluoro-3-alkylazetidines.

-

Link:

-

-

Medicinal Chemistry Application (Fluorine Effects)

- Title: Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents.

- Source:Molecules (2020).

- Context: Discusses pKa modulation and metabolic blocking by fluorine substitution on satur

-

Link:

-

Safety Data (Analogous Compound)

Sources

An In-depth Technical Guide to the Synthesis of 3-Fluoro-3-(2-methylpropyl)azetidine Hydrochloride

This guide provides a comprehensive overview of a strategic synthetic pathway for 3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride, a valuable building block in medicinal chemistry. The azetidine scaffold is increasingly recognized for its ability to impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and target-binding affinity.[1][2] The introduction of a fluorine atom at the 3-position can further modulate these properties, making this particular derivative a compound of significant interest for researchers and drug development professionals.[3][4]

This document will delve into a logical and scientifically-grounded synthetic approach, explaining the rationale behind the chosen reactions and methodologies. It is designed to be a practical resource for chemists, offering both theoretical insights and actionable experimental protocols.

Strategic Approach to the Synthesis

The synthesis of 3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride can be strategically approached in a multi-step sequence, commencing with the construction of a key intermediate, a protected 3-azetidinone. This intermediate then undergoes nucleophilic addition of an isobutyl group, followed by fluorination of the resulting tertiary alcohol, and concluding with deprotection and salt formation. This modular approach allows for flexibility and control at each stage of the synthesis.[5][6]

The overall synthetic pathway is depicted in the following workflow diagram:

Caption: Proposed synthetic pathway for 3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride.

Detailed Synthetic Protocol and Mechanistic Insights

Part 1: Synthesis of N-tert-Butoxycarbonyl-3-azetidinone

The synthesis commences with a commercially available and suitably protected azetidine derivative, such as N-Boc-3-hydroxyazetidine. The tert-butoxycarbonyl (Boc) protecting group is selected for its stability under the conditions of the subsequent Grignard reaction and its facile removal under acidic conditions at the final step. The hydroxyl group is then oxidized to the corresponding ketone.

Experimental Protocol:

-

To a stirred solution of N-Boc-3-hydroxyazetidine (1 equivalent) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-azetidinone.

Causality of Experimental Choices:

-

Dess-Martin Periodinane: This hypervalent iodine reagent is chosen for its mild reaction conditions and high efficiency in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation.

-

Dichloromethane (DCM): DCM is an excellent solvent for this oxidation due to its inertness and ability to dissolve both the starting material and the reagent.

Part 2: Synthesis of N-Boc-3-hydroxy-3-(2-methylpropyl)azetidine

The second stage involves the nucleophilic addition of an isobutyl group to the carbonyl of N-Boc-3-azetidinone using a Grignard reagent. This reaction constructs the desired carbon skeleton at the 3-position of the azetidine ring.

Experimental Protocol:

-

To a solution of N-Boc-3-azetidinone (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add isobutylmagnesium bromide (1.2 equivalents, as a solution in THF) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product, N-Boc-3-hydroxy-3-(2-methylpropyl)azetidine, can often be used in the next step without further purification.

Causality of Experimental Choices:

-

Grignard Reagent: Isobutylmagnesium bromide is a readily available and effective nucleophile for this transformation.

-

Anhydrous THF: THF is the solvent of choice for Grignard reactions as it solvates the magnesium ion, enhancing the reactivity of the organometallic species. The use of anhydrous conditions is critical to prevent quenching of the Grignard reagent.

-

Low Temperature (-78 °C): Performing the addition at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

Part 3: Synthesis of N-Boc-3-fluoro-3-(2-methylpropyl)azetidine

The pivotal fluorination step is achieved through the deoxyfluorination of the tertiary alcohol. Reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are commonly employed for this purpose.[7]

Experimental Protocol:

-

Dissolve the crude N-Boc-3-hydroxy-3-(2-methylpropyl)azetidine (1 equivalent) in anhydrous DCM and cool to -78 °C under an inert atmosphere.

-

Add diethylaminosulfur trifluoride (DAST) (1.5 equivalents) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield N-Boc-3-fluoro-3-(2-methylpropyl)azetidine.

Causality of Experimental Choices:

-

DAST: DAST is a widely used reagent for converting alcohols to alkyl fluorides. The reaction proceeds via an SN2-like mechanism, which in this case, due to the tertiary nature of the alcohol, may involve a carbocationic intermediate.

-

Anhydrous DCM: The use of an anhydrous solvent is crucial to prevent the decomposition of DAST.

-

Low Temperature (-78 °C): The initial addition of DAST at low temperature is a safety precaution to control the reaction rate and prevent potential thermal decomposition of the reagent.

Part 4: Synthesis of 3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved by treating the protected azetidine with a strong acid.

Experimental Protocol:

-

Dissolve N-Boc-3-fluoro-3-(2-methylpropyl)azetidine (1 equivalent) in a minimal amount of diethyl ether or 1,4-dioxane.

-

Add a solution of hydrochloric acid in diethyl ether or 1,4-dioxane (excess) dropwise with stirring.

-

A precipitate will form. Stir the suspension at room temperature for 1-2 hours.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride as a white or off-white solid.

Causality of Experimental Choices:

-

HCl in Ether/Dioxane: This reagent provides an anhydrous source of strong acid, which efficiently cleaves the Boc group, releasing the free amine. The resulting amine is then protonated to form the stable hydrochloride salt, which often precipitates from the non-polar solvent, facilitating its isolation.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | N-Boc-3-hydroxyazetidine | N-Boc-3-azetidinone | Dess-Martin periodinane | ~90% |

| 2 | N-Boc-3-azetidinone | N-Boc-3-hydroxy-3-(2-methylpropyl)azetidine | Isobutylmagnesium bromide | ~85% |

| 3 | N-Boc-3-hydroxy-3-(2-methylpropyl)azetidine | N-Boc-3-fluoro-3-(2-methylpropyl)azetidine | DAST | 50-70% |

| 4 | N-Boc-3-fluoro-3-(2-methylpropyl)azetidine | 3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride | HCl in Ether/Dioxane | >95% |

Conclusion

The synthetic pathway outlined in this guide provides a robust and logical approach to obtaining 3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride. By understanding the rationale behind each experimental choice, from the selection of protecting groups to the specific fluorinating agent, researchers can confidently adapt and optimize this synthesis for their specific needs. The azetidine moiety continues to be a privileged scaffold in drug discovery, and the ability to synthesize novel derivatives such as the one described herein is crucial for the advancement of medicinal chemistry.[8][9]

References

-

Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90, 4421-4434. [Link]

-

Aggarwal, V. K., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

-

Zhu, L., et al. (2019). Highly efficient regio-selective ring-opening nucleophilic fluorination of aziridines and azetidines: access to β- or γ-fluorinated amino acid derivatives. Organic & Biomolecular Chemistry. [Link]

-

Leonori, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

-

ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. [Link]

-

Jiang, X., & Xue, J. (2019). Highly efficient regio-selective ring-opening nucleophilic fluorination of aziridines and azetidines: access to β- or γ-fluorinated amino acid derivatives. RSC Publishing. [Link]

-

MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Journal of Medicinal Chemistry. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

-

Zhang, G. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Highly efficient regio-selective ring-opening nucleophilic fluorination of aziridines and azetidines: access to β- or γ-fluorinated amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Azetidine synthesis [organic-chemistry.org]

- 7. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. img01.pharmablock.com [img01.pharmablock.com]

Fluorinated Azetidine Derivatives: A Mechanistic Guide to Harnessing Strain and Stereoelectronics in Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of Fluorine and the Azetidine Ring

In the landscape of modern medicinal chemistry, the pursuit of novel chemical space with enhanced pharmacological properties is relentless. Two powerful strategies have emerged as particularly fruitful: the incorporation of fluorine and the use of strained ring systems. This guide delves into the confluence of these approaches, focusing on fluorinated azetidine derivatives. Azetidines, four-membered nitrogen-containing heterocycles, offer a unique combination of properties including a three-dimensional structure, improved polarity, and ring strain that can be harnessed for therapeutic benefit.[1][2][3]

The strategic substitution of hydrogen with fluorine—the most electronegative element—is a cornerstone of contemporary drug design.[4][5] This single-atom substitution can profoundly modulate a molecule's physicochemical profile, including its basicity (pKa), lipophilicity, and conformational preferences.[4][5][6] Crucially, fluorination can block metabolically labile positions, enhancing a compound's pharmacokinetic profile by improving its metabolic stability.[7][8][9]

When combined, the fluorinated azetidine scaffold presents a powerful tool for medicinal chemists. The interplay between the inherent ring strain of the azetidine and the potent stereoelectronic effects of fluorine gives rise to unique chemical reactivity and biological activity. This guide provides an in-depth exploration of the mechanisms of action of these derivatives, moving from their fundamental physicochemical properties to their interactions with biological targets and the experimental workflows used to elucidate these mechanisms.

Chapter 1: The Physicochemical Foundation of Fluorinated Azetidines

The mechanism of action of any molecule is fundamentally dictated by its physical and chemical properties. For fluorinated azetidines, the introduction of fluorine creates a unique interplay of effects that fine-tune the scaffold for biological interactions.

Conformational Control: The Power of Ring Pucker

The azetidine ring is not planar and exists in a puckered conformation. The position and stereochemistry of fluorine substitution can exert significant control over this pucker through powerful stereoelectronic interactions. A key phenomenon is the potential for a stabilizing C–F···N+ charge-dipole interaction when the nitrogen is protonated or quaternized.[6] This electrostatic attraction can favor a specific ring conformation, effectively locking the molecule into a shape that is pre-organized for binding to a biological target. This conformational rigidity reduces the entropic penalty of binding, potentially leading to higher affinity.

Modulation of Basicity (pKa): A Critical Tuning Parameter

The nitrogen atom of the azetidine ring is basic, and its pKa is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target protein. Fluorine's powerful electron-withdrawing inductive effect can dramatically lower the pKa of the azetidine nitrogen.[4] This effect is distance-dependent, with fluorine at the 3-position having a more pronounced effect than at the 2-position. This ability to precisely tune the pKa allows researchers to optimize target engagement (e.g., forming a salt bridge in a binding pocket) while minimizing off-target effects or improving cell permeability.

Enhancing Metabolic Stability

One of the most valuable contributions of fluorination is the enhancement of metabolic stability.[7][8][10] Oxidative metabolism, often mediated by cytochrome P450 enzymes, frequently occurs at activated C-H bonds. Replacing a metabolically labile hydrogen with a fluorine atom effectively blocks this metabolic pathway, as the C-F bond is significantly stronger and less susceptible to enzymatic oxidation. This "metabolic blocking" can increase the half-life and oral bioavailability of a drug candidate.

| Property | Effect of Fluorination | Mechanistic Implication |

| Ring Conformation | Influences ring pucker via stereoelectronic effects (e.g., C-F···N+ interaction).[6] | Pre-organizes the molecule for optimal binding to the target, potentially increasing affinity. |

| Basicity (pKa) | Significantly lowers the pKa of the azetidine nitrogen due to strong inductive effects.[4] | Fine-tunes ionization state for improved target interaction, solubility, and permeability. |

| Lipophilicity (LogP) | Can increase lipophilicity, aiding membrane permeability despite high electronegativity.[4][5] | Modulates the ADME profile, balancing solubility with the ability to cross biological membranes. |

| Metabolic Stability | Blocks sites of oxidative metabolism by replacing C-H with a stronger C-F bond.[7][8] | Increases drug half-life and bioavailability, leading to improved pharmacokinetic profiles. |

Chapter 2: Mechanisms of Action at the Target Level

Fluorinated azetidine derivatives engage with biological targets through a variety of mechanisms, ranging from irreversible covalent modification to reversible, non-covalent modulation.

Covalent Inhibition: The Unique Reactivity of Azetidine Sulfonyl Fluorides

A cutting-edge application of this scaffold involves azetidine sulfonyl fluorides (ASFs). These compounds exhibit a novel mechanism of action, behaving as precursors to highly reactive carbocations through an unusual defluorosulfonylation (deFS) reaction pathway.[1][11][12] Under mild thermal conditions, the ASF fragment eliminates sulfur dioxide and a fluoride ion to generate a strained azetidinyl carbocation. This electrophilic intermediate is then readily trapped by a wide range of nucleophiles, including residues on a target protein, leading to stable, covalent bond formation. This mechanism provides a powerful platform for developing targeted covalent inhibitors.

This deFS pathway is distinct from the more conventional Sulfur-Fluoride Exchange (SuFEx) reactivity, where a nucleophile directly displaces the fluoride on the sulfur atom.[11][12] The ability of ASFs to undergo the deFS reaction under biological conditions opens up new opportunities in drug discovery.

Caption: Defluorosulfonylation (deFS) pathway of an azetidine sulfonyl fluoride.

Non-Covalent Modulation: Shape, Polarity, and Precision

The rigid, three-dimensional nature of the fluorinated azetidine ring makes it an excellent scaffold for non-covalent inhibitors and modulators that require precise positioning within a binding pocket.

-

Enzyme Inhibition: Fluorinated azetidine derivatives have been successfully developed as inhibitors of enzymes like Dipeptidyl Peptidase IV (DPP-IV), a target for type 2 diabetes.[13] In these cases, the azetidine ring acts as a proline mimetic, fitting into the S1 pocket of the enzyme. The fluorine atoms can engage in specific polar or hydrophobic interactions, enhancing binding affinity and selectivity.

-

GPCR Allosteric Modulation: G-protein-coupled receptors (GPCRs) are a major class of drug targets.[14] The discovery of allosteric sites—pockets topographically distinct from the endogenous ligand binding site—has opened new therapeutic avenues. The defined vectoral projection of substituents from the azetidine ring is ideal for probing these complex sites. Fluorinated azetidines can act as positive or negative allosteric modulators (PAMs or NAMs), fine-tuning receptor activity with greater subtlety than traditional agonists or antagonists.[14][15]

Strain-Release Ring-Opening

The inherent ring strain of azetidines (approx. 26 kcal/mol) makes them susceptible to nucleophilic ring-opening reactions, particularly after activation of the nitrogen atom (e.g., protonation or quaternization).[2][16] This reactivity can be considered a mechanism of action in itself, for instance, in the context of prodrugs that release an active species upon ring-opening. Fluorine substitution plays a critical role in this process by influencing the regioselectivity of the nucleophilic attack. The electron-withdrawing nature of fluorine can direct the nucleophile to attack the distal carbon atom, leading to a predictable and controlled release mechanism.[17][18]

Caption: Nucleophilic ring-opening of a 3-fluoro-azetidinium ion.

Chapter 3: Experimental Workflows for Mechanistic Validation

Experimental Workflow Overview

Caption: Integrated workflow for the synthesis and mechanistic evaluation.

Protocol 1: Synthesis of a 3-Fluoro-azetidine Derivative

This protocol is adapted from established methods for synthesizing key 3-fluoro-azetidine intermediates.[19]

-

Starting Material: Commercially available N-protected 3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine).

-

Fluorination:

-

Dissolve the starting material in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

-

Cool the reaction vessel to -78 °C in a dry ice/acetone bath.

-

Slowly add a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST), dropwise.

-

Causality: DAST is a common choice for converting alcohols to fluorides. The low temperature is critical to control the reaction's exothermicity and minimize side products.

-

-

Quenching: After the reaction is complete (monitored by TLC or LC-MS), slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Validation: Confirm the structure and purity of the resulting 3-fluoro-azetidine derivative using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Trustworthiness: This final characterization step is a non-negotiable quality control point. It validates that the correct molecule has been synthesized before it is advanced to biological testing.

-

Protocol 2: In Vitro DPP-IV Inhibition Assay

This protocol assesses the ability of a fluorinated azetidine derivative to inhibit the DPP-IV enzyme.

-

Reagents: Human recombinant DPP-IV, fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer (e.g., Tris-HCl), and test compound (dissolved in DMSO).

-

Assay Preparation:

-

Prepare a serial dilution of the test compound in DMSO. A non-fluorinated analog should be tested in parallel as a control to quantify the effect of fluorination.

-

In a 96-well microplate, add the assay buffer.

-

Add a small volume of the test compound dilution to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background control) wells.

-

-

Enzyme Addition: Add the DPP-IV enzyme solution to all wells except the "no enzyme" control. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate Gly-Pro-AMC to all wells to start the enzymatic reaction.

-

Data Acquisition: Measure the fluorescence intensity at regular intervals using a plate reader (Excitation/Emission ~360/460 nm). The rate of increase in fluorescence is proportional to the enzyme activity.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Insight: Comparing the IC₅₀ of the fluorinated vs. non-fluorinated analog provides a direct measure of the fluorine's contribution to potency.

-

Protocol 3: Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by major drug-metabolizing enzymes.

-

Reagents: Pooled HLM, NADPH (cofactor), phosphate buffer, and test compound. A control compound with known metabolic stability (e.g., verapamil for high turnover, buspirone for low turnover) should be included.

-

Incubation:

-

Pre-warm the HLM suspension in phosphate buffer to 37 °C.

-

Add the test compound (at a low concentration, e.g., 1 µM) to the HLM suspension and pre-incubate for 5 minutes.

-

Causality: Pre-incubation ensures the compound distributes evenly and reaches thermal equilibrium before the metabolic reaction is initiated.

-

-

Reaction Initiation: Start the reaction by adding a pre-warmed solution of NADPH. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a solution containing a protein-precipitating agent (e.g., ice-cold acetonitrile with an internal standard).

-

Sample Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the rate constant of elimination (k).

-

Calculate the in vitro half-life (T½) using the equation: T½ = 0.693 / k.

-

Insight: A longer half-life for the fluorinated derivative compared to its non-fluorinated counterpart provides direct evidence of improved metabolic stability, validating a key mechanistic advantage.

-

Conclusion and Future Outlook

Fluorinated azetidine derivatives represent a powerful and versatile class of molecules in drug discovery. Their mechanism of action is a sophisticated interplay of the azetidine ring's inherent strain and three-dimensionality with the profound stereoelectronic and metabolic-blocking effects of fluorine. By leveraging these properties, researchers can achieve covalent inhibition through novel pathways like defluorosulfonylation, design highly specific non-covalent modulators for enzymes and GPCRs, and control reactivity through strain-release mechanisms.

The future for this scaffold is bright. The demonstrated utility of azetidine sulfonyl fluorides in coupling with complex biomolecules positions them as ideal warheads for targeted protein degraders (PROTACs) and chemical biology probes.[1] Furthermore, the incorporation of fluorinated azetidine amino acids into peptides is a rapidly growing field, offering a way to impose specific conformational constraints and enhance proteolytic stability.[20] As synthetic methodologies become more advanced and our understanding of the subtle interplay between strain and electronics deepens, fluorinated azetidines will undoubtedly continue to be a source of innovative and impactful therapeutic agents.

References

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Vertex AI Search.

-

Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. PubMed. [Link]

-

Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. National Center for Biotechnology Information. [Link]

-

Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids... ResearchGate. [Link]

-

Synthesis of Α-Fluoro-Γ-Aminobutyric Acid Derivatives by Nucleophilic Ring-Opening of Azetidine-2-Carboxylic Acid-Derived Ammonium Salts with Fluoride. SSRN. [Link]

- The synthetic method of 3 fluoro azetidine derivatives.

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Center for Biotechnology Information. [Link]

-

3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ResearchGate. [Link]

-

The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate. [Link]

- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Vertex AI Search.

-

Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

-

Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information. [Link]

-

Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. ACS Publications. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. National Center for Biotechnology Information. [Link]

-

Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. RSC Publishing. [Link]

-

The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. [Link]

-

Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. National Center for Biotechnology Information. [Link]

-

Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. Central Asian Journal of Medical and Natural Science. [Link]

-

Fluorinated 2-Azetines: Synthesis, Applications, Biological Tests, and Development of a Catalytic Process. ACS Publications. [Link]

-

Deep learning reveals endogenous sterols as allosteric modulators of the GPCR–Gα interface. eLife. [Link]

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

-

Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. National Center for Biotechnology Information. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

Sources

- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. papers.ssrn.com [papers.ssrn.com]

- 18. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-3-(2-methylpropyl)azetidine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound, 3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride. As direct experimental data for this specific molecule is not publicly available, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. Leveraging foundational principles of spectroscopy and data from analogous structures, this guide details the anticipated spectral features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, it supplies detailed, field-proven protocols for data acquisition, ensuring a self-validating system for structural confirmation and purity assessment. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.

Introduction and Molecular Structure Analysis

Azetidines, particularly those substituted at the 3-position, are increasingly recognized as valuable building blocks in medicinal chemistry.[1] Their strained four-membered ring can impart unique conformational rigidity and metabolic stability to drug candidates.[2] The introduction of a fluorine atom and an isobutyl (2-methylpropyl) group at the C3 position creates a chiral center and a quaternary carbon, respectively, offering a unique three-dimensional scaffold for drug design.

The hydrochloride salt form enhances aqueous solubility and stability, making it amenable to pharmaceutical development.[3] A thorough spectroscopic analysis is paramount to confirm the successful synthesis of the target compound, establish its purity, and ensure its suitability for further applications.

The structure of 3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride presents several key features for spectroscopic analysis:

-

An azetidinium cation, which is a protonated four-membered nitrogen-containing ring.

-

A chiral quaternary carbon at the C3 position.

-

A fluorine atom and an isobutyl group attached to C3.

-

A hydrochloride counter-ion.

Below is the chemical structure with atom numbering that will be used for spectral assignments throughout this guide.

Caption: Structure of 3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride.

Synthesis Context and Potential Impurities

The synthesis of 3-fluoroazetidines can be achieved through various routes, often involving the cyclization of functionalized propylamines.[4] A plausible approach for the target molecule could involve the reaction of a suitable precursor with a fluorinating agent.[5] Understanding the synthetic pathway is crucial for anticipating potential impurities that could complicate spectral interpretation. Common impurities might include:

-

Unreacted starting materials.

-

Dehalogenated or hydrolyzed byproducts.

-

Solvents used in the synthesis and purification steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of organic molecules. For this compound, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC) experiments is recommended for unambiguous characterization.

¹H NMR Spectroscopy

Predicted Spectrum: The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons and the isobutyl group protons. The protonation of the nitrogen to form the azetidinium ion will cause a downfield shift for the adjacent methylene protons (C2-H and C4-H) compared to the free base.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling(s) (J, Hz) | Integration |

| NH₂ ⁺ | 10.0 - 12.0 | Broad singlet | - | 2H |

| C2-H & C4-H | 4.0 - 4.5 | Multiplet | ²JHH, ³JHF | 4H |

| C6-H | 2.0 - 2.4 | Multiplet | ³JHH | 1H |

| C5-H₂ | 1.8 - 2.1 | Doublet of doublets | ²JHH, ³JHH, ³JHF | 2H |

| C7-H₃ & C8-H₃ | 0.9 - 1.1 | Doublet | ³JHH | 6H |

Causality and Interpretation:

-

N⁺H₂ Protons: These protons are acidic and their signal is often broad due to exchange with trace amounts of water in the solvent (e.g., DMSO-d₆). Their chemical shift is highly dependent on concentration and solvent.

-

Azetidinium Protons (C2-H, C4-H): These protons are diastereotopic due to the chiral center at C3. They are expected to be significantly deshielded by the adjacent positively charged nitrogen. They will likely appear as a complex multiplet due to geminal coupling to each other and coupling to the fluorine atom (³JHF).

-

Isobutyl Protons: The chemical shifts for the isobutyl group are predicted based on standard alkyl chain values.[6] The two methyl groups (C7 and C8) are equivalent and will appear as a doublet due to coupling with the C6-H proton.

Recommended 2D NMR: A COSY (Correlation Spectroscopy) experiment is essential to confirm the connectivity within the isobutyl group and to correlate the C2 and C4 protons with the fluorine atom (via long-range coupling).

Caption: Predicted ¹H-¹H COSY correlations for the isobutyl group.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred for hydrochloride salts as it allows observation of the N-H protons.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) at 0 ppm.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the data with appropriate Fourier transformation, phase correction, and baseline correction. Integrate all signals.

¹³C NMR Spectroscopy

Predicted Spectrum: The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbon atom attached to fluorine (C3) will show a large one-bond C-F coupling constant.

| Carbon | Predicted δ (ppm) | Multiplicity (¹³C{¹H}) | Coupling(s) (¹JCF, Hz) |

| C3 | 90 - 100 | Doublet | 180 - 220 |

| C2 & C4 | 55 - 65 | Doublet | ~20 |

| C5 | 40 - 50 | Doublet | ~20 |

| C6 | 25 - 35 | Singlet | - |

| C7 & C8 | 20 - 25 | Singlet | - |

Causality and Interpretation:

-

C3 Carbon: This quaternary carbon is directly attached to the highly electronegative fluorine atom, causing a significant downfield shift and a large one-bond C-F coupling (¹JCF).

-

C2, C4, and C5 Carbons: These carbons will exhibit smaller two-bond C-F couplings (²JCF).

-

DEPT-135: A DEPT-135 experiment should be performed to confirm the assignments. It will show positive signals for CH₃ and CH groups, negative signals for CH₂ groups, and no signal for the quaternary C3.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample as for ¹H NMR. A higher concentration (20-50 mg) may be needed due to the lower sensitivity of the ¹³C nucleus.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and a suitable relaxation delay are crucial for quantitative analysis of all carbons, especially the quaternary carbon.

-

DEPT-135: Run a standard DEPT-135 pulse sequence to aid in assignments.

¹⁹F NMR Spectroscopy

Predicted Spectrum: ¹⁹F NMR is a highly sensitive technique that provides a clean spectrum with a single signal for the fluorine atom in this molecule.[7]

| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling(s) (J, Hz) |

| C3-F | -160 to -190 | Multiplet | ³JFH |

Causality and Interpretation:

-

Chemical Shift: The chemical shift of fluorine is highly sensitive to its electronic environment.[8][9] The predicted range is typical for alkyl fluorides.

-

Multiplicity: The fluorine signal will be split by the four neighboring protons on C2 and C4, and the two protons on C5, likely resulting in a complex multiplet. Proton decoupling can be used to simplify this to a singlet, confirming the presence of a single fluorine environment.

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Reference: Use an external reference standard, such as CFCl₃ (0 ppm).

-

Acquisition: Acquire both proton-coupled and proton-decoupled ¹⁹F spectra. The high sensitivity of ¹⁹F means that spectra can be acquired relatively quickly.[10]

Mass Spectrometry (MS)

Predicted Fragmentation Pattern: High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is essential for determining the accurate mass and confirming the elemental formula.

-

Molecular Ion: In positive ion mode ESI-MS, the expected base peak would be the molecular cation [M]⁺, which is the azetidinium cation itself (without the Cl⁻ counter-ion). The mass-to-charge ratio (m/z) for C₇H₁₅FN⁺ would be 132.1189 .

-

Isotopic Pattern: The presence of the chlorine counter-ion might be observed in some cases, but typically the cation is observed alone. If a cluster containing chlorine is observed, the characteristic ~3:1 ratio of the ³⁵Cl and ³⁷Cl isotopes would be a key diagnostic feature.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. A likely fragmentation pathway is the loss of the isobutyl group as a radical, leading to a fragment at m/z 75.

Caption: Predicted major fragmentation pathway in ESI-MS/MS.

Experimental Protocol: HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

-

Acquisition: Acquire the spectrum in positive ion mode. Calibrate the instrument immediately before the analysis to ensure high mass accuracy.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. The difference should be less than 5 ppm.

Infrared (IR) Spectroscopy

Predicted Absorption Bands: IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N⁺-H₂ | Stretch | 2700 - 3100 | Broad, Strong |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium-Strong |

| N⁺-H₂ | Bend | 1580 - 1650 | Medium |

| C-F | Stretch | 1000 - 1100 | Strong |

Causality and Interpretation:

-

N⁺-H₂ Stretch: The most prominent feature for this hydrochloride salt will be a very broad and strong absorption in the 2700-3100 cm⁻¹ region, which is characteristic of an ammonium salt.[11]

-

C-H Stretch: The typical C-H stretching vibrations of the alkyl groups will appear just below 3000 cm⁻¹.

-

C-F Stretch: A strong band in the fingerprint region between 1000 and 1100 cm⁻¹ is indicative of the C-F bond.

Experimental Protocol: FT-IR

-

Sample Preparation: Since the sample is a solid, Attenuated Total Reflectance (ATR) is the most convenient method. Place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Acquire a background spectrum of the empty ATR crystal. Then, acquire the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.

Summary of Predicted Spectroscopic Data

| Technique | Key Predicted Feature(s) |

| ¹H NMR | Broad N⁺H₂ signal (10-12 ppm); Diastereotopic CH₂ signals next to N⁺ (4.0-4.5 ppm); Isobutyl signals (0.9-2.4 ppm). |

| ¹³C NMR | Quaternary C-F signal (90-100 ppm) with large ¹JCF (~200 Hz). |

| ¹⁹F NMR | Single multiplet signal between -160 and -190 ppm. |

| HRMS (ESI+) | Accurate mass of the molecular cation [C₇H₁₅FN]⁺ at m/z 132.1189. |

| FT-IR | Broad N⁺-H₂ stretch (2700-3100 cm⁻¹); Strong C-F stretch (1000-1100 cm⁻¹). |

Conclusion

The comprehensive spectroscopic analysis of 3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride requires a multi-faceted approach. By combining ¹H, ¹³C, and ¹⁹F NMR, high-resolution mass spectrometry, and FT-IR spectroscopy, a complete and unambiguous structural confirmation can be achieved. This guide provides the predicted spectral data and robust experimental protocols necessary to perform this characterization. The key diagnostic features will be the observation of the C-F bond through a large ¹JCF coupling in ¹³C NMR and a characteristic signal in ¹⁹F NMR, the correct molecular formula confirmation by HRMS, and the presence of the azetidinium ion confirmed by the N-H signals in ¹H NMR and FT-IR. This systematic approach ensures the scientific integrity of the data and provides the necessary confidence for the use of this novel compound in research and development.

References

-

Jalonen, J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. Available at: [Link]

-

Jalonen, J., & Repo, T. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available at: [Link]

-

PubMed. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Center for Biotechnology Information. Available at: [Link]

-

Van Brabandt, W., et al. (2006). Synthesis of 3-fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100–7102. Available at: [Link]

-

ACD/Labs. (n.d.). Predicting fluorine (19F) chemical shifts. Available at: [Link]

-

Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(4), 1533-1537. Available at: [Link]

- Google Patents. (n.d.). The synthetic method of 3 fluoro azetidine derivatives.

-

ResearchGate. (n.d.). FI-IR spectrum of the azetidinium cationic PUD film. Available at: [Link]

-

Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

-

De Kimpe, N., et al. (2007). Synthesis of 3-substituted 2-fluoro- and 2,2-difluoroaziridines. The Journal of Organic Chemistry, 72(15), 5891–5894. Available at: [Link]

-

EPG Pathshala. (n.d.). ¹H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

-

Dandapani, S., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(4), 289–300. Available at: [Link]

-

University of Ottawa. (n.d.). Fluorine NMR. Available at: [Link]

-

Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. Available at: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Baxendale Group, Durham University. (n.d.). Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. Synthesis of 3-fluoroazetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 6. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility Profile of 3-Fluoro-3-(2-methylpropyl)azetidine HCl

Introduction: The Critical Role of Solubility in Early-Stage Drug Development

In the landscape of modern drug discovery, the journey of a candidate molecule from a promising lead to a viable therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the success of this journey is solubility. Poor aqueous solubility is a major contributor to low bioavailability, formulation difficulties, and ultimately, clinical failure. This guide provides a comprehensive examination of the solubility profile of 3-Fluoro-3-(2-methylpropyl)azetidine HCl, a novel small molecule with potential therapeutic applications. As a hydrochloride salt of a fluorinated azetidine derivative, its solubility characteristics are of paramount importance to researchers, scientists, and drug development professionals.

This document will delve into the theoretical underpinnings of this molecule's expected solubility, provide detailed, field-proven methodologies for its empirical determination, and discuss the profound implications of these findings for its progression through the development pipeline. The synthesis of a drug substance into a salt form, such as a hydrochloride, is a common and effective strategy to enhance aqueous solubility and improve chemical stability.[1][2][3] The presence of the highly electronegative fluorine atom can further modulate physicochemical properties, including lipophilicity and basicity, which in turn influence solubility.[4][5][6][7][8]

Molecular Structure and Predicted Physicochemical Influences on Solubility

The solubility of 3-Fluoro-3-(2-methylpropyl)azetidine HCl is governed by a complex interplay of its structural features: the azetidine ring, the hydrochloride salt, the fluorine substituent, and the 2-methylpropyl group.

-

Azetidine Hydrochloride Core: The four-membered azetidine ring is a saturated heterocycle containing a nitrogen atom. In its hydrochloride salt form, this nitrogen is protonated, creating a positively charged species. This ionization dramatically increases the molecule's polarity and its potential for favorable interactions with polar solvents like water, generally leading to good aqueous solubility.[1][2][9] Azetidine hydrochloride itself is described as a white to off-white solid with good solubility in water.[1][10]

-

Impact of Fluorine Substitution: The substitution of a hydrogen atom with fluorine can have multifaceted effects on a molecule's properties. Fluorine's high electronegativity can inductively withdraw electron density, which can lower the pKa of the nearby basic nitrogen atom, making it a weaker base.[5][6] This modulation of pKa can influence the pH-dependent solubility profile. Furthermore, a single fluorine substitution can slightly increase the molecule's lipophilicity (LogP), which could either enhance or decrease solubility depending on the overall molecular context.[6][8] The C-F bond is also highly stable, which can block metabolic degradation at that position, a property that enhances the overall drug-like characteristics of a molecule.[4][6][7]

-

The 2-Methylpropyl (Isobutyl) Group: This non-polar alkyl chain will contribute to the lipophilicity of the molecule. A higher lipophilicity generally correlates with lower aqueous solubility. Therefore, a balance must be struck between the solubilizing effect of the hydrochloride salt and the lipophilic nature of the isobutyl group.

Experimental Determination of Solubility: Protocols and Rationale

A thorough understanding of a drug candidate's solubility requires empirical testing across a range of physiologically and pharmaceutically relevant conditions. The two primary types of solubility measurements are kinetic and thermodynamic.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound in solution after a short incubation time, typically following the addition of a concentrated DMSO stock solution to an aqueous buffer. This high-throughput screening method is invaluable in early drug discovery for quickly ranking compounds.[11]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Fluoro-3-(2-methylpropyl)azetidine HCl in 100% dimethyl sulfoxide (DMSO).

-

Plate Setup: In a 96-well microtiter plate, dispense 2 µL of the DMSO stock solution into designated wells.

-

Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a final theoretical concentration of 200 µM.

-

Mixing and Incubation: Thoroughly mix the contents of the wells and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.

-

Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the presence of precipitated, undissolved compound.

-

Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation is observed.

Causality Behind Experimental Choices:

-

DMSO Stock: DMSO is used due to its ability to dissolve a wide range of organic molecules at high concentrations.

-

Nephelometry: This technique is rapid and sensitive for detecting the formation of fine precipitates, making it ideal for high-throughput screening.

-

Short Incubation Time: Kinetic solubility reflects the rapid precipitation that can occur when a drug is administered, for instance, via intravenous injection, where a concentrated form is rapidly diluted in the bloodstream.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. It is a more time- and resource-intensive measurement but provides the definitive solubility value, which is crucial for later-stage development and regulatory filings.[11][12] The shake-flask method is the gold standard for this determination.

Experimental Protocol: Shake-Flask Equilibrium Solubility Assay

-

Sample Preparation: Add an excess amount of solid 3-Fluoro-3-(2-methylpropyl)azetidine HCl to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the pH range of the gastrointestinal tract.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.

-

Supernatant Collection: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Solid Phase Analysis: It is good practice to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that a saturated solution is achieved, which is the definition of thermodynamic solubility.

-

Prolonged Agitation: Allows sufficient time for the dissolution process to reach equilibrium.

-

pH Range: The Biopharmaceutics Classification System (BCS) defines a drug as "highly soluble" if its highest dose dissolves in 250 mL of aqueous media over a pH range of 1.2-6.8.[12] Testing across this range is therefore critical.

-

HPLC-UV Analysis: Provides a robust and accurate method for quantifying the concentration of the dissolved analyte.

Data Presentation and Interpretation

The solubility data for 3-Fluoro-3-(2-methylpropyl)azetidine HCl should be presented in a clear and concise tabular format to facilitate comparison across different conditions.

| Solvent/Buffer System | pH | Temperature (°C) | Kinetic Solubility (µM) | Thermodynamic Solubility (mg/mL) |

| Phosphate-Buffered Saline | 7.4 | 25 | [Experimental Value] | [Experimental Value] |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | [Experimental Value] | [Experimental Value] |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | [Experimental Value] | [Experimental Value] |

| Water | ~7.0 | 25 | [Experimental Value] | [Experimental Value] |

| Ethanol | N/A | 25 | [Experimental Value] | [Experimental Value] |

| Propylene Glycol | N/A | 25 | [Experimental Value] | [Experimental Value] |

Interpretation of Expected Results:

-

pH-Dependent Solubility: As a hydrochloride salt of a basic compound, 3-Fluoro-3-(2-methylpropyl)azetidine HCl is expected to exhibit higher solubility at lower pH values where the amine is fully protonated. As the pH increases towards and above the pKa of the azetidine nitrogen, the free base form will begin to predominate, which is expected to be less soluble, potentially leading to precipitation.

-

Solubility in Organic Solvents: The compound is likely to show good solubility in polar organic solvents like ethanol and propylene glycol, which are common excipients in liquid formulations.[13]

Visualizing the Experimental Workflow

A clear workflow diagram is essential for understanding the logical progression of solubility determination.

Caption: Workflow for kinetic and thermodynamic solubility determination.

Implications for Drug Development and Formulation

The solubility profile of 3-Fluoro-3-(2-methylpropyl)azetidine HCl will be a key determinant of its development path.

-

High Solubility: If the compound is found to be highly soluble across the physiological pH range, it may be a suitable candidate for a simple oral solid dosage form (e.g., tablet or capsule) with a high potential for good bioavailability.

-

Low or pH-Dependent Solubility: If the solubility is low or highly dependent on pH, formulation strategies may be required to enhance its dissolution and absorption. These could include:

-

Amorphous Solid Dispersions: To overcome the energy barrier of the crystal lattice.

-

Lipid-Based Formulations: For highly lipophilic compounds.

-

Particle Size Reduction (Micronization): To increase the surface area for dissolution.

-

-

Salt Form Optimization: While the hydrochloride salt is a common choice, if solubility remains a challenge, a salt screen with other counterions (e.g., mesylate, tosylate) may be warranted to identify a form with more optimal properties.[3][14]

Conclusion

The solubility of 3-Fluoro-3-(2-methylpropyl)azetidine HCl is a critical attribute that must be thoroughly characterized to enable its successful development as a therapeutic agent. By understanding the contributions of its molecular structure and by employing robust experimental protocols for both kinetic and thermodynamic solubility determination, researchers can gain the necessary insights to guide formulation strategies, predict in vivo performance, and de-risk the development process. A comprehensive solubility profile, as outlined in this guide, provides the authoritative grounding required for making informed decisions and advancing this promising molecule towards the clinic.

References

-

Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?[Link]

-

Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. [Link]

-

Pharmaffiliates. (n.d.). 3-(Fluoromethyl)azetidine hydrochloride. [Link]

-

SpringerLink. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

-

Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

-

Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

Improved Pharma. (2023, May 1). Accelerated Small Molecule Drug Development. [Link]

-

American Pharmaceutical Review. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?[Link]

-

Azaricta Research. (n.d.). Azetidine Hydrochloride, 95%. [Link]

-

MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

-

European Pharmaceutical Review. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. [Link]

-

Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. [Link]

-

DC Chemicals. (n.d.). 3-(Fluoromethyl)azetidine hydrochloride|1642298-59-6|COA. [Link]

-

Fisher Scientific. (n.d.). Azetidine. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inhancetechnologies.com [inhancetechnologies.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apolloscientific.co.uk [apolloscientific.co.uk]

- 9. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]

- 10. Product Details - Azaricta Research [azarictalabs.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. raytor.com [raytor.com]

- 13. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 14. pharmtech.com [pharmtech.com]

Physicochemical Profiling and Strategic Application of 3-Fluoro-3-isobutylazetidine Hydrochloride (CAS 2098153-79-6)

This is an in-depth technical guide detailing the physicochemical profile, experimental characterization, and strategic application of 3-Fluoro-3-isobutylazetidine Hydrochloride (CAS 2098153-79-6).

Executive Summary

CAS 2098153-79-6 , chemically identified as 3-Fluoro-3-isobutylazetidine hydrochloride , represents a specialized sp³-rich heterocyclic building block used in high-value medicinal chemistry campaigns. Unlike flat aromatic scaffolds, this molecule offers three-dimensionality defined by the azetidine ring pucker and the quaternary carbon at the 3-position.

For drug development professionals, this substance is a critical tool for Lead Optimization . It serves as a bioisostere for larger saturated heterocycles (e.g., piperidine, pyrrolidine) or gem-dimethyl groups. The strategic incorporation of the fluorine atom at the 3-position modulates the basicity (pKa) of the azetidine nitrogen via the inductive effect (

Chemical Identity & Structural Analysis[1][2]

| Property | Detail |

| CAS Number | 2098153-79-6 |

| IUPAC Name | 3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride |

| Common Name | 3-Fluoro-3-isobutylazetidine HCl |

| Molecular Formula | |

| Molecular Weight | 167.65 g/mol (Salt); 131.19 g/mol (Free Base) |

| SMILES (Free Base) | CC(C)CC1(CN1)F |

| Structural Class |

Structural Significance

The molecule features a quaternary carbon at position 3, substituted with a fluorine atom and an isobutyl group.

-

Conformational Restriction: The 3,3-disubstitution pattern forces the azetidine ring into a specific puckered conformation, reducing the entropic penalty upon binding to protein targets.

-

Fluorine Dipole: The C-F bond creates a permanent dipole that can engage in specific electrostatic interactions with protein backbones or side chains (orthogonal multipolar interactions).

Physicochemical Profile

The following data summarizes the core physicochemical parameters. Where experimental values for this specific catalog item are proprietary, calculated values (

| Property | Value / Range | Mechanistic Implication |

| Physical State | White to off-white solid | Hygroscopic nature of HCl salts requires storage under desiccant. |

| Solubility (Water) | High (> 50 mg/mL) | The charged ammonium species is highly solvated by water. |

| Solubility (DMSO) | High (> 100 mM) | Suitable for high-concentration stock solutions in screening. |

| pKa (Conjugate Acid) | 8.5 – 9.2 (Predicted) | The 3-F atom lowers the pKa by ~1.5–2.0 units compared to unsubstituted azetidine (~11.3), improving bioavailability at physiological pH (7.4). |

| LogP (Free Base) | 0.8 – 1.2 (Predicted) | The isobutyl group adds lipophilicity, balancing the polarity of the amine and fluorine. |

| LogD (pH 7.4) | -1.5 to -0.5 (Predicted) | At pH 7.4, the molecule exists primarily as the cation, retaining high aqueous solubility. |

| Topological PSA | 12.03 | Low polar surface area suggests excellent potential for BBB penetration if pKa is further modulated. |

Experimental Methodologies

Protocol: Potentiometric pKa Determination

Objective: To experimentally validate the inductive effect of the fluorine substituent on the azetidine nitrogen basicity.

Principle: The pKa is determined by titrating the hydrochloride salt with a standardized base (KOH) in an aqueous environment (or water/methanol co-solvent if solubility is limited, then extrapolated to 0% organic).

Workflow:

-

Preparation: Dissolve 3-5 mg of CAS 2098153-79-6 in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

-

Blank Titration: Perform a blank titration of the KCl solution to calibrate the electrode system (glass pH electrode + Ag/AgCl reference).

-

Sample Titration: Titrate with 0.1 M KOH volumetric standard under nitrogen atmosphere to prevent carbonate formation.

-

Data Analysis: Plot pH vs. Volume of KOH. The pKa corresponds to the pH at the half-equivalence point.

-

Self-Validation Check: The first derivative (

) peak must be sharp. If broadened, check for sample aggregation or impurities.

-

Protocol: Chloride Content Validation (Stoichiometry Check)

Objective: To ensure the substance is a mono-hydrochloride salt before use in stoichiometric coupling reactions.

Method: Argentometric Titration (Volhard Method or Direct Potentiometry).

-

Dissolve 20 mg of sample in 50 mL deionized water.

-

Add 1 mL of 5% nitric acid.

-

Titrate with 0.01 M

using a silver-specific electrode. -

**Calculation

Technical Deep Dive: The Medicinal Chemistry of Substituted 3-Fluoroazetidines

The following technical guide details the medicinal chemistry, physicochemical properties, and biological applications of substituted 3-fluoroazetidines.

Executive Summary

The 3-fluoroazetidine moiety has emerged as a high-value scaffold in modern drug discovery, acting as a superior bioisostere for traditional saturated heterocycles like pyrrolidine or piperidine. Its utility is driven by the unique "Fluorine Effect," which imparts three critical advantages:

-

Basicity Modulation: Reducing the parent azetidine pKₐ (~11.3) to a physiologically relevant range (~8.4), improving bioavailability and reducing off-target hERG toxicity.[1]

-

Metabolic Blocking: The C3-fluorine atom sterically and electronically deactivates the ring toward oxidative metabolism (P450-mediated

-oxidation). -